2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide
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Overview
Description
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a dimethylamino group, and a cyclohexyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide typically involves the reaction of 4-dimethylamino-cyclohexylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amine or thiol derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-dimethylamino-cyclohexyl)-acetamide: A closely related compound with similar structural features but lacking the N-methyl group.
N-(4-Dimethylamino-cyclohexyl)-N-methyl-acetamide: Another similar compound without the chloro group.
Uniqueness
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)cyclohexyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-13(2)9-4-6-10(7-5-9)14(3)11(15)8-12/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQORMFZVKAUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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